molecular formula C15H12Br2O2 B13748328 Phenyl 2,3-dibromo-3-phenylpropanoate CAS No. 40326-95-2

Phenyl 2,3-dibromo-3-phenylpropanoate

Cat. No.: B13748328
CAS No.: 40326-95-2
M. Wt: 384.06 g/mol
InChI Key: ZAXQJVJMPQUZSW-UHFFFAOYSA-N
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Description

Phenyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the carboxyl group is esterified with a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product is then isolated by filtration and purified by washing with cold dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2,3-dibromo-3-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 2,3-diphenylpropanoate.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of hydroxyl derivatives.

    Reduction: Formation of 2,3-diphenylpropanoate.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Phenyl 2,3-dibromo-3-phenylpropanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Phenyl 2,3-dibromo-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. This reactivity is exploited in biochemical assays and drug development .

Comparison with Similar Compounds

Phenyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:

Uniqueness: The presence of bromine atoms in this compound makes it more reactive compared to its chloro and methoxy derivatives. This reactivity is beneficial in various chemical reactions and applications, making it a valuable compound in scientific research.

Properties

CAS No.

40326-95-2

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

phenyl 2,3-dibromo-3-phenylpropanoate

InChI

InChI=1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

ZAXQJVJMPQUZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)OC2=CC=CC=C2)Br)Br

Origin of Product

United States

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